Piperastatin A

CAS No.:

Cat. No.: VC1876572

Molecular Formula: C38H67N9O10

Molecular Weight: 810 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H67N9O10 |

|---|---|

| Molecular Weight | 810 g/mol |

| IUPAC Name | 2-[(2S)-2-[[2-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-formamido-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]diazinane-3-carbonyl]amino]-4-methylpentanoyl]diazinane-3-carboxylic acid |

| Standard InChI | InChI=1S/C38H67N9O10/c1-10-23(8)30(39-19-48)34(52)45-31(24(9)49)35(53)42-25(17-20(2)3)32(50)44-29(22(6)7)37(55)46-27(13-11-15-40-46)33(51)43-26(18-21(4)5)36(54)47-28(38(56)57)14-12-16-41-47/h19-31,40-41,49H,10-18H2,1-9H3,(H,39,48)(H,42,53)(H,43,51)(H,44,50)(H,45,52)(H,56,57)/t23-,24-,25+,26+,27?,28?,29+,30+,31+/m1/s1 |

| Standard InChI Key | XSYDGPSCZFVYJK-KTUQIRHFSA-N |

| Isomeric SMILES | CC[C@@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1C(CCCN1)C(=O)N[C@@H](CC(C)C)C(=O)N2C(CCCN2)C(=O)O)NC=O |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N1C(CCCN1)C(=O)NC(CC(C)C)C(=O)N2C(CCCN2)C(=O)O)NC=O |

Introduction

Discovery and Isolation

Microbial Source and Taxonomy

Piperastatin A was first discovered in the fermentation broth of Streptomyces lavendofoliae strain MJ908-WF13, an actinomycete bacterium . Actinomycetes, particularly those belonging to the genus Streptomyces, are known prolific producers of bioactive secondary metabolites with diverse structural features and biological activities . The specific strain producing Piperastatin A was isolated and characterized as part of research efforts aimed at discovering novel peptide-based enzyme inhibitors.

Isolation and Purification Techniques

The isolation of Piperastatin A employed a multi-step purification process from the culture broth of S. lavendofoliae MJ908-WF13. The compound was purified through a sequence of chromatographic techniques while monitoring its inhibitory activity against carboxypeptidase Y (CP-Y) . The purification process included:

-

Activated charcoal chromatography for initial capture of the compound

-

YMC gel ODS-A chromatography for further separation

-

Centrifugal partition chromatography (CPC) as the final purification step

Through this systematic purification approach, Piperastatin A was ultimately obtained as colorless needles suitable for structural analysis and biological testing .

Chemical Structure and Properties

Structural Elucidation

The structure of Piperastatin A was determined through various spectral analyses, including HRFAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry) and elemental analysis . Additional structural confirmation came from spectral analyses of both Piperastatin A and its methylester derivative .

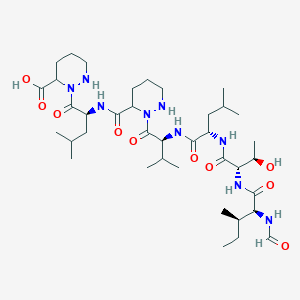

The molecular formula of Piperastatin A was established as C38H67N9O10, with a molecular weight of approximately 810 g/mol . Its complete structure was determined to be N-formyl-allo Ile-Thr-Leu-Val-Pip-Leu-Pip, where Pip represents hexahydropyridadine-3-carboxylic acid (also known as piperazic acid) .

Physical and Chemical Properties

Piperastatin A exhibits several notable physical and chemical properties:

A distinctive feature of Piperastatin A is the incorporation of two piperazic acid (Pip) residues into its peptide backbone. Piperazic acid is a non-proteinogenic amino acid that contains a characteristic six-membered ring with a nitrogen atom in the ring structure, similar to but distinct from piperidine .

Biological Activities

Enzyme Inhibition Properties

The primary biological activity of Piperastatin A is its potent and selective inhibition of serine carboxypeptidases. Studies have characterized its inhibitory mechanism and potency:

-

Piperastatin A functions as a competitive inhibitor of carboxypeptidase Y (CP-Y) with a Ki value of 52 ± 6.2 nM .

-

It also demonstrates inhibitory activity against platelet deamidase, another serine carboxypeptidase .

-

The compound exhibits remarkable specificity, showing minimal effects on related enzymes .

The competitive inhibition mechanism suggests that Piperastatin A binds to the active site of serine carboxypeptidases, directly competing with natural substrates.

Selectivity Profile

One of the most notable characteristics of Piperastatin A is its high degree of selectivity. Experimental testing has revealed:

| Enzyme Type | Inhibitory Effect |

|---|---|

| Serine carboxypeptidases (CP-Y, platelet deamidase) | Strong inhibition (Ki = 52 nM) |

| Related enzymes | Little to no effect |

| Poly(ADP-ribose) glycohydrolase (Parg) | No inhibition |

This selectivity profile distinguishes Piperastatin A from broader-spectrum protease inhibitors and makes it valuable as a research tool for specifically targeting serine carboxypeptidases.

Other Biological Properties

Beyond its enzyme inhibitory activities, Piperastatin A has been evaluated for additional biological properties:

The lack of antimicrobial activity is noteworthy, as many peptide compounds from actinomycetes often display such properties. This further emphasizes Piperastatin A's specialized role as an enzyme inhibitor rather than a general antimicrobial agent.

Comparison with Related Compounds

Piperastatin B

Piperastatin A is closely related to Piperastatin B, which was also isolated from the same producing organism, Streptomyces lavendofoliae MJ908-WF13, as a minor component . Key comparisons include:

The primary structural difference between Piperastatin A and B is in the N-terminal amino acid residue, with Piperastatin A containing allo-isoleucine and Piperastatin B containing valine. Despite this difference, both compounds exhibit similar enzyme inhibitory properties.

Other Piperazic Acid-Containing Peptides

Several other peptide compounds containing piperazic acid residues have been identified from various microbial sources:

-

Linear peptides like JBIR-39 and JBIR-40 and their congeners from endophytic Streptomyces sp. AB100 isolated from Atropa belladonna .

-

Cyclic peptides such as PD124,966 and pargamicin, which, unlike Piperastatin A, inhibit poly(ADP-ribose) glycohydrolase (Parg) .

Synthesis and Structural Analysis

Structural Features

Piperastatin A possesses several notable structural features that contribute to its biological activity:

-

The presence of two piperazic acid (Pip) residues, which are unusual amino acids containing a six-membered heterocyclic ring with an additional nitrogen atom .

-

A linear heptapeptide structure with the sequence N-formyl-allo Ile-Thr-Leu-Val-Pip-Leu-Pip .

-

The N-terminal formyl group, which may contribute to its stability and receptor binding properties.

The incorporation of non-standard amino acids like piperazic acid in natural products is relatively rare and often associated with specialized biological activities, as demonstrated by Piperastatin A's selective enzyme inhibition.

Research Applications and Future Perspectives

Current Research Applications

As a highly selective inhibitor of serine carboxypeptidases, Piperastatin A has several potential research applications:

-

As a tool compound for studying the biological roles of serine carboxypeptidases in various systems.

-

As a reference compound for developing and optimizing other enzyme inhibitors.

-

As a starting point for medicinal chemistry efforts aimed at developing therapeutic protease inhibitors.

The high specificity of Piperastatin A makes it particularly valuable for dissecting the specific functions of its target enzymes without the confounding effects that would result from using broader-spectrum inhibitors.

Future Research Directions

Several promising avenues for future research on Piperastatin A include:

-

Detailed investigation of its mode of action at the molecular level, potentially through X-ray crystallography of enzyme-inhibitor complexes.

-

Exploration of its therapeutic potential in disease models where serine carboxypeptidases play pathological roles.

-

Development of synthetic or semi-synthetic derivatives with optimized properties.

-

Further safety and efficacy evaluations in preclinical models to assess its potential as a lead compound for drug development.

-

Investigation of structure-activity relationships through systematic modification of its peptide sequence.

The unique structure and selective inhibitory activity of Piperastatin A provide a valuable foundation for these future research directions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume